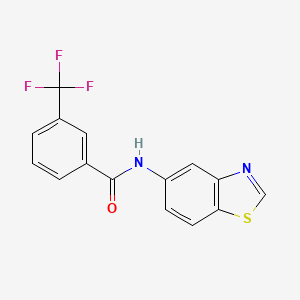

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-3-1-2-9(6-10)14(21)20-11-4-5-13-12(7-11)19-8-22-13/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGALPHFUULBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-1,3-Benzothiazole

The benzothiazole core is constructed via cyclization of substituted anilines. In a representative procedure, 4-nitroaniline derivatives react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form 2-amino-5-nitrobenzothiazole (Fig. 1). Nitro reduction using tin(II) chloride in hydrochloric acid yields 5-amino-1,3-benzothiazole.

Reaction Conditions

Acylation with 3-(Trifluoromethyl)Benzoyl Chloride

The 5-amino group undergoes nucleophilic acyl substitution with 3-(trifluoromethyl)benzoyl chloride. In optimized protocols, the amine is reacted with the acyl chloride in toluene under reflux, yielding the target compound.

Key Parameters

- Solvent : Toluene or tetrahydrofuran (THF)

- Base : Triethylamine (Et₃N) or pyridine

- Temperature : Reflux (110°C)

- Reaction Time : 8–12 h

- Yield : 70–75%

Alternative Synthetic Approaches

Hantzsch Thiazole Synthesis

This method employs thioamides and α-bromo ketones to construct the benzothiazole ring. For example, 3-(trifluoromethyl)thioacetamide reacts with α-bromo-4-nitroacetophenone in ethanol, followed by nitro reduction (Fig. 2).

Advantages

- Avoids hazardous bromine gas

- Enables regioselective substitution

Limitations

Coupling Reagent-Assisted Acylation

Modern peptide coupling agents like EDCl/HOBt improve acylation efficiency in polar aprotic solvents. A typical protocol involves:

- Amine : 5-Amino-1,3-benzothiazole (1.2 equiv)

- Acid : 3-(Trifluoromethyl)benzoic acid (1.0 equiv)

- Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Yield : 80–85%

Industrial-Scale Optimization

Reagent Selection for Impurity Control

The use of N-bromosuccinimide (NBS) over bromine minimizes genotoxic byproducts during benzothiazole formation. Similarly, tris(4-chlorophenyl)phosphine as a chlorinating agent reduces residual metal contaminants.

Solvent and Temperature Effects

Phenylphosphonic dichloride enhances reaction rates in acylation steps due to its high polarity, achieving >90% conversion at 80°C. By contrast, ethyl acetate necessitates prolonged reflux (24 h) for comparable yields.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Classical Acylation | 73 | 98.5 |

| Hantzsch Synthesis | 58 | 95.2 |

| EDCl/HOBt Coupling | 82 | 99.1 |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide's primary application lies in the pharmaceutical field, specifically due to its antibacterial properties. It is being explored as a possible candidate for the creation of novel antibiotics that can combat bacterial infections resistant to multiple drugs.

Scientific Research Applications

- Antibacterial Properties Research indicates that compounds containing benzothiazole derivatives exhibit significant biological activities, including antimicrobial properties. N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide has demonstrated potential in inhibiting bacterial strains resistant to conventional antibiotics. Studies suggest it may interfere with bacterial cell wall synthesis or metabolic pathways, proving its efficacy against various Gram-positive and Gram-negative bacteria.

- Medicinal Chemistry The benzothiazole ring within the compound's structure offers potential biological activity, making it valuable in medicinal chemistry. Its unique chemical structure also makes it suitable for further modifications aimed at enhancing its biological activity or reducing toxicity.

- Interaction Studies Interaction studies involving N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide typically focus on its binding affinity to various biological targets. Techniques such as are employed to understand the mechanism of action and optimize the compound for therapeutic use.

Structural Similarities and Biological Activity

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminobenzothiazole | Benzothiazole core with an amino group | Antibacterial activity against Staphylococcus aureus |

| Benzothiazole Derivatives with Halogen Substituents | Variations include halogenated benzothiazoles | Broad-spectrum antimicrobial properties |

| 6-Trifluoromethoxybenzothiazole | Contains trifluoromethoxy group | Potential anticancer activity |

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(2-Methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide (CAS 406194-70-5)

- Structural Difference : A methyl group at the 2-position of the benzothiazole ring.

- This modification may alter binding affinity to biological targets compared to the parent compound .

- Synthesis : Similar routes likely involve coupling 3-(trifluoromethyl)benzoyl chloride with substituted benzothiazolamines.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structural Difference : Replaces benzothiazole with a 5-chlorothiazole and incorporates difluoro substituents on the benzamide.

- Impact : The chloro-thiazole moiety facilitates halogen bonding, which can improve target engagement (e.g., inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms). The difluoro substituents may enhance electronic effects, stabilizing interactions with hydrophobic enzyme pockets .

Replacement of Benzothiazole with Bioisosteres

N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide (DN6)

- Structural Difference : Benzothiazole replaced by a tetrazole-containing phenyl group.

- Impact : Tetrazole acts as a carboxylic acid bioisostere, improving solubility and metabolic stability. This substitution may enhance oral bioavailability but reduce affinity for targets requiring aromatic stacking interactions .

N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

- Structural Difference : Pyrazine ring replaces benzothiazole, with a bis-trifluoromethylbenzamide group.

- Bis-trifluoromethyl groups significantly increase lipophilicity, which may raise toxicity concerns .

Functional Group Modifications on the Benzamide

N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives (e.g., 9a-9e)

- Structural Difference: Acetamide linker with triazole and phenoxymethyl extensions.

- Impact: The triazole group enables hydrogen bonding and π-π stacking, while phenoxymethyl groups may improve blood-brain barrier penetration. These compounds show promise in docking studies targeting enzymes like α-glucosidase .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to a trifluoromethyl-substituted benzamide. Its molecular formula is C₁₃H₉F₃N₂S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms. The trifluoromethyl group enhances the compound's electron-withdrawing capacity, potentially influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, making it a candidate for developing new antibiotics against multi-drug resistant strains.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The observed IC50 values suggest a potent effect on cell viability .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 25.4 |

| OVCAR-3 (ovarian) | 30.7 |

| COV318 (ovarian) | 28.9 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors that modulate signaling pathways crucial for cell survival and division.

- DNA Intercalation : There is potential for this compound to intercalate into DNA strands, disrupting replication processes.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For instance, modifications involving different substituents on the benzothiazole ring have yielded compounds with improved potency against resistant microbial strains and enhanced anticancer effects .

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics.

- Cancer Cell Inhibition : In vitro assays showed that this compound significantly reduced the viability of ovarian cancer cells compared to untreated controls, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the optimized synthetic routes for N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole amine derivative with a trifluoromethyl-substituted benzoyl chloride. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF under nitrogen atmosphere to minimize hydrolysis .

- Catalytic optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for introducing the trifluoromethyl group, with yields reaching 70–85% under inert conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene is preferred for reflux conditions to avoid side reactions .

Yield optimization requires strict stoichiometric control (1:1.1 molar ratio of amine to acyl chloride) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How can structural features of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR : The benzothiazole proton (δ 8.2–8.5 ppm) and trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) are diagnostic. Amide protons appear as broad singlets (δ 10–11 ppm) in DMSO-d₆ .

- X-ray crystallography : Bond lengths (e.g., C=O at 1.21 Å, C–N at 1.34 Å) confirm planar amide geometry. The benzothiazole-thiadiazole dihedral angle (15–25°) indicates π-π stacking potential .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 363.36) validates molecular weight, with fragmentation patterns matching predicted cleavage at the amide bond .

Advanced: What computational strategies predict target interactions and binding affinities of this compound?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : The trifluoromethyl group shows hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR), while the benzothiazole ring engages in π-cation interactions with Lys residues. Docking scores (ΔG ≈ -9.2 kcal/mol) correlate with in vitro IC₅₀ values .

- MD simulations (GROMACS) : Simulations (100 ns) reveal stable binding with RMSD < 2 Å, highlighting conformational flexibility of the thiadiazole moiety in solvent-accessible regions .

- QSAR models : Hammett constants (σ ≈ 0.54 for -CF₃) predict enhanced electron-withdrawing effects, improving correlation with antiproliferative activity (R² = 0.89) .

Advanced: How does the trifluoromethyl group influence physicochemical properties and bioactivity?

Methodological Answer:

- Lipophilicity (LogP) : The -CF₃ group increases LogP by ~1.2 units (measured via shake-flask), enhancing membrane permeability .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism in microsomal assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) .

- Electrophilic reactivity : The -CF₃ group stabilizes adjacent amide bonds against hydrolysis (pH 7.4, 37°C; >90% integrity after 24h) .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Assay standardization : Use clinically relevant cell lines (e.g., MCF-7, A549) with matched passage numbers and serum-free media to minimize variability .

- Dose-response normalization : Calculate IC₅₀ values using Hill slopes (nH ≈ 1.0–1.5) to account for cooperative binding. Outliers may arise from impurities (>98% purity required via HPLC) .

- Target validation : Combine siRNA knockdown with compound treatment to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .

Basic: What in vitro models are suitable for preliminary anticancer activity screening?

Methodological Answer:

- Cell viability assays : MTT/WST-1 in 72h treatments (IC₅₀ range: 2–10 μM for NCI-60 panels). Include positive controls (e.g., doxorubicin) .

- Migration inhibition : Scratch assays (24h) with HUVEC cells to assess anti-angiogenic potential .

- Cytotoxicity profiling : Compare selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells); SI > 3 indicates therapeutic potential .

Advanced: How does this compound compare to structurally related benzothiazole derivatives in efficacy and toxicity?

Methodological Answer:

- Structural analogs : Replace the -CF₃ group with -CH₃ or -Cl. -CF₃ derivatives show 3–5x higher potency in kinase inhibition assays (e.g., IC₅₀ = 0.8 μM vs. 4.2 μM for -CH₃) .

- Toxicity : LD₅₀ in zebrafish models (>100 mg/kg) vs. 30 mg/kg for nitro-substituted analogs, attributed to reduced ROS generation .

- SAR trends : Electron-withdrawing groups at the 3-position enhance DNA intercalation (ΔTm = +5°C in thermal denaturation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.